Product packaging for Rifampicin-d3(Cat. No.:)

Rifampicin-d3

Cat. No.: B1140610
M. Wt: 826.0 g/mol
InChI Key: JQXXHWHPUNPDRT-LGNOTXDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Principles of Stable Isotope Labeling in Bioanalytical Chemistry

Stable isotope labeling is a technique where one or more atoms in a molecule are substituted with their stable (non-radioactive) isotopes. creative-proteomics.com Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). creative-proteomics.comcreative-proteomics.com The core principle of this method is that isotopically labeled molecules are chemically and biochemically identical to their unlabeled counterparts. nih.gov They participate in the same chemical reactions and metabolic pathways. nih.govnumberanalytics.com

The key difference lies in their mass. The addition of neutrons in the stable isotopes results in a distinct mass shift that can be readily detected by analytical instruments, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnumberanalytics.com In bioanalytical chemistry, particularly in quantitative studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this mass difference is crucial. boku.ac.at

When a known quantity of a stable isotope-labeled compound is added to a biological sample, it serves as an ideal internal standard. caymanchem.com Because it behaves identically to the endogenous or "native" compound during sample extraction, chromatography, and ionization, it can accurately correct for any sample loss or variability in instrument response. nih.gov This isotopic dilution method enables highly precise and accurate quantification of the target analyte in complex matrices like plasma or tissue. creative-proteomics.comoup.com

Scientific Significance of Rifampicin (B610482) in Research Disciplines (Excluding Clinical Efficacy and Safety)

Beyond its role as an antibiotic, Rifampicin holds significant importance in several non-clinical research areas, primarily due to its profound impact on drug metabolism. Rifampicin is recognized as one of the most potent known inducers of the hepatic cytochrome P450 (CYP450) enzyme system, particularly the CYP3A4 isoenzyme. wikipedia.orgnih.govnih.gov CYP3A4 is responsible for the metabolism of a vast number of drugs and endogenous compounds. nih.gov Consequently, Rifampicin is extensively used in preclinical and drug development studies as a prototypical inducing agent to investigate potential drug-drug interactions. nih.govdrugbank.com

Researchers use Rifampicin to study how the induction of metabolic enzymes can alter the pharmacokinetics of other co-administered compounds. nih.govdrugbank.com This research is critical for predicting and understanding how a new drug candidate might behave when used in combination with other medications.

Furthermore, Rifampicin's mechanism of action, which involves the inhibition of bacterial DNA-dependent RNA polymerase, makes it a valuable tool in microbiology and molecular biology for studying bacterial transcription and the evolution of antibiotic resistance. wikipedia.orgmdpi.comnih.gov Research has focused on how mutations in the RNA polymerase β-subunit (encoded by the rpoB gene) confer resistance, providing fundamental insights into bacterial fitness and compensatory evolution. mdpi.comnih.gov Rifampicin is also known to be an agonist of the human pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, making it a tool for studying xenobiotic sensing pathways. caymanchem.comnih.gov

Rationale for Deuterium-Labeled Rifampicin (Rifampicin-d3) in Mechanistic and Quantitative Research

This compound is the deuterium-labeled analog of Rifampicin. medchemexpress.com The primary rationale for its use is to serve as an internal standard for the accurate quantification of Rifampicin in biological samples. caymanchem.comresearchgate.net In quantitative research, such as pharmacokinetic studies that measure a drug's absorption, distribution, metabolism, and excretion (ADME), precision is paramount.

By adding a known amount of this compound to a sample (e.g., plasma), researchers can use LC-MS/MS to measure the ratio of the unlabeled Rifampicin to the labeled this compound. oup.comnih.gov Since both compounds exhibit nearly identical behavior during the analytical process, any variations in sample preparation or instrument performance affect both equally, and the ratio remains constant. This allows for the precise calculation of the concentration of Rifampicin in the original sample. nih.gov

The use of this compound is essential for obtaining reliable data in studies investigating the high interindividual pharmacokinetic variability of Rifampicin and its interactions with other drugs. oup.com For instance, it has been employed as an internal standard in studies characterizing the pharmacokinetics of Rifampicin and its active metabolite, 25-deacetyl-rifampicin, in human plasma. oup.com The distinct mass-to-charge (m/z) ratio of this compound allows the mass spectrometer to differentiate it from the unlabeled drug, ensuring that the measurement is specific and accurate. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₄₃H₅₅D₃N₄O₁₂ caymanchem.com
Molecular Weight 825.96 g/mol lgcstandards.com
Isotopic Purity ≥99% deuterated forms (d₁-d₃) caymanchem.com
Unlabeled CAS No. 13292-46-1 lgcstandards.com
Labeled CAS No. 1262052-36-7 caymanchem.comlgcstandards.com
Primary Application Internal Standard for Mass Spectrometry caymanchem.com

Table 2: Example Use of this compound in a Quantitative LC-MS/MS Assay

This table illustrates the distinct mass transitions monitored for Rifampicin and its deuterated internal standard in a pharmacokinetic study.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PurposeSource
Rifampicin 823.4791.4Analyte Quantification nih.gov
This compound 826.5794.4Internal Standard nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H58N4O12 B1140610 Rifampicin-d3

Properties

IUPAC Name

[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXHWHPUNPDRT-LGNOTXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Characterization of Rifampicin D3

Deuteration Strategies for Site-Specific Labeling of Rifampicin (B610482)

The common form of deuterated rifampicin is Rifampicin-d3, where the three deuterium (B1214612) atoms are specifically located on the methyl group of the piperazinyl moiety. caymanchem.comlgcstandards.com The chemical name for this compound is 3-[[(4-Methyl-d3-1-piperazin-yl)imino]methyl]rifamycin. lgcstandards.com This site-specific labeling is achieved through synthetic routes that utilize a deuterated precursor for the piperazine (B1678402) ring. While detailed proprietary synthesis methods are not publicly disclosed, the general strategy involves the reaction of 3-formylrifamycin with a deuterated N-amino-4-methylpiperazine.

Other deuterated variants of rifampicin, such as Rifampicin-d4 and Rifampicin-d8, have also been synthesized for various research purposes. targetmol.commedchemexpress.commedchemexpress.com These compounds feature deuterium atoms at different positions within the molecule, requiring distinct synthetic strategies. For instance, the synthesis of Rifampicin-d4 involves labeling on the piperazine ring itself, while Rifampicin-d8 has deuterium atoms on the piperazine ring. medchemexpress.commedchemexpress.com

Analytical Techniques for Isotopic Purity and Enrichment Assessment

A combination of sophisticated analytical techniques is employed to confirm the isotopic purity and enrichment of this compound, ensuring it meets the stringent requirements for its use as an internal standard.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic distribution and confirming the molecular weight of this compound. lgcstandards.com The analysis of this compound shows a molecular weight of approximately 825.96 or 825.97 g/mol , consistent with the replacement of three protons with three deuterons. lgcstandards.commedchemexpress.com Certificates of analysis for commercially available this compound often report high isotopic purity, with d3 enrichment levels of 99.9% and minimal presence of d0, d1, and d2 forms. lgcstandards.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique used for the quantification of rifampicin in biological matrices, where this compound serves as an ideal internal standard due to its similar chromatographic behavior and distinct mass. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the structure and, crucially, the position of the deuterium labels. lgcstandards.com While ¹H NMR spectra of this compound will show the absence of signals corresponding to the methyl protons on the piperazine ring, ¹³C NMR can also provide confirmatory data. scielo.brnih.govresearchgate.net Detailed NMR studies are essential to verify that deuteration has occurred at the intended site and has not resulted in unexpected isotopic scrambling. scielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of this compound, ensuring that it is free from other impurities. lgcstandards.com Purity levels are typically reported to be high, often exceeding 95% or 99%. lgcstandards.commedchemexpress.com

The following table summarizes the analytical data for a typical batch of this compound:

Analytical Test Specification Result
Appearance Orange to Very Dark Red SolidDark Red to Very Dark Red Solid
Molecular Formula C₄₃H₅₅D₃N₄O₁₂C₄₃H₅₅D₃N₄O₁₂
Molecular Weight 825.97825.97
HPLC Purity Report Result99.12% (235 nm)
NMR Conforms to StructureConforms
Mass Spectrometry Conforms to StructureConforms
Isotopic Purity >95%99.9%
Isotopic Distribution Normalized Intensityd0 = 0.05%, d1 = 0.03%, d2 = 0.00%, d3 = 99.92%

Table based on data from a certificate of analysis. lgcstandards.com

Positional Isotopic Characterization of this compound

The precise location of the deuterium atoms in this compound is a critical aspect of its characterization. As indicated by its chemical name, 3-[[(4-Methyl-d3-1-piperazin-yl)imino]methyl]rifamycin, the three deuterium atoms are located on the methyl group attached to the nitrogen atom at the 4-position of the piperazine ring. caymanchem.comlgcstandards.com This specific placement is intentional and advantageous for its use as an internal standard, as this part of the molecule is less likely to undergo metabolic transformation, thus preserving the isotopic label during analysis.

The positional characterization is definitively confirmed through a combination of synthetic pathway knowledge and spectroscopic analysis, primarily NMR. The absence of the characteristic proton signal for the N-methyl group in the ¹H NMR spectrum, coupled with the mass shift observed in mass spectrometry, provides conclusive evidence for the site-specific deuteration of this compound.

Advanced Bioanalytical Methodologies Employing Rifampicin D3 As a Stable Isotope Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of rifampicin (B610482) in biological samples, with Rifampicin-d3 frequently employed as the internal standard (IS). researchgate.netacs.orgnih.govnih.gov This methodology offers high specificity and allows for rapid analysis, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.gov The fundamental principle involves chromatographic separation of the analyte from matrix components, followed by ionization and mass analysis, where specific precursor-to-product ion transitions are monitored for both rifampicin and its deuterated internal standard, this compound. acs.orgnih.gov

Optimization of Chromatographic Separation and Mass Spectrometric Parameters

The successful quantification of rifampicin using LC-MS/MS relies heavily on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation: The goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and efficient separation of rifampicin from endogenous matrix components to minimize ion suppression. Reversed-phase chromatography is the most common approach. acs.org Various columns, such as C18, C8, and cyano (CN) phases, have been successfully utilized. researchgate.netacs.orgresearchgate.netscialert.net

Mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netnih.govnih.govmdpi.com Gradient elution is frequently employed to ensure adequate separation and reduce analysis time. acs.orgnih.govakjournals.com For instance, one method used a gradient of 0.1% formic acid in water and acetonitrile on a core-shell C18 column, achieving a total run time of just 2.4 minutes. nih.gov Another UPLC-MS/MS assay utilized a gradient with three mobile phases, including one with 1% formic acid specifically to reduce the carryover of rifampicin. acs.org

Table 1: Examples of Optimized Chromatographic Parameters for Rifampicin Analysis
Column TypeMobile Phase CompositionFlow RateRun TimeInternal StandardReference
Kinetex C18 (50 x 2.1 mm, 2.6 µm)Gradient: 0.1% formic acid in water and acetonitrileNot Specified2.4 minRifampicin-d8 nih.gov
Agilent Eclipse XDB CN (150 x 4.6 mm, 5.0 µm)Isocratic: Acetonitrile:Ammonium acetate buffer (20 mM) (70:30, v/v) with ammoniaNot SpecifiedNot SpecifiedRifampicin-d4 researchgate.net
ZORBAX Eclipse plus C18 (150 x 4.6 mm, 5 µm)Isocratic: Acetonitrile:Ammonium acetate (10 mM) (80:20, v/v)1.0 mL/min4 minRoxithromycin ijper.org
Reversed-phase C18Step-wise gradient: Acetonitrile (0.05% formic acid) and 15 mM ammonium formate (B1220265) (pH 5)0.35 mL/min6 minRifapentine (B610483) nih.gov
Kinetex Polar C18Gradient: 5 mM ammonium acetate and acetonitrile with 0.1% formic acidNot SpecifiedNot SpecifiedRifampicin-IS mdpi.com

Mass Spectrometric Parameters: Detection is typically performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. acs.orgnih.govnih.gov Optimization involves tuning parameters such as capillary voltage, source and desolvation temperatures, and gas flows (cone, desolvation, sheath, auxiliary) to maximize the signal for both rifampicin and this compound. acs.orgnih.govnih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov In MRM, a specific precursor ion (typically the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

For rifampicin, the precursor ion is m/z 823.4 or 823.5. acs.orgnih.govnih.gov Common product ions monitored include m/z 791.4, 163.1, and 107.1. acs.orgnih.gov For the deuterated internal standard, this compound, the precursor/product ion transition is m/z 826.0/[product ion], while for other labeled standards like Rifampicin-d8, a transition of m/z 831.5 → 799.5 has been used. acs.org

Table 2: Examples of Optimized Mass Spectrometric Parameters (MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Rifampicin823.5791.4Not Specified acs.org
Rifampicin-d8 (IS)831.5799.5Not Specified acs.org
Rifampicin (Quantifier)823.4163.141 nih.gov
Rifampicin (Qualifier)823.4107.161 nih.gov
Rifampicin823.4791.410 nih.gov
Rifapentine (IS)877.4150.830 nih.gov

Investigation of Ionization Mechanisms and Fragmentation Pathways

Understanding the ionization and fragmentation behavior of rifampicin is crucial for developing robust LC-MS/MS methods.

Ionization Mechanisms: Electrospray ionization (ESI) is the predominant ionization technique used for rifampicin analysis. researchgate.netnih.gov In positive ESI mode, a protonated molecular ion [M+H]+ is readily formed at m/z 823. nih.govnih.gov The process of ion formation in the ESI source is complex and can be influenced by matrix components, potentially leading to ion suppression or enhancement, which underscores the necessity of using a stable isotope-labeled internal standard like this compound to ensure accurate quantification. researchgate.net

Fragmentation Pathways: The fragmentation of the rifampicin precursor ion (m/z 823) has been studied to elucidate its structure and identify characteristic product ions for MRM assays. researchgate.netnih.govnih.gov High-resolution mass spectrometry (HR-MS) and multi-stage mass spectrometry (MSn) experiments have been instrumental in this effort. researchgate.netnih.gov

A common and prominent fragmentation pathway involves the loss of the methyl-ether group, resulting in a product ion at m/z 791. nih.gov Another study describes the loss of methanol (B129727) (CH3OH, 32 Da) from the protonated molecular ion. researchgate.net Other significant fragments observed include ions at m/z 99, corresponding to a methylated piperazine (B1678402) fragment, and m/z 84, which is thought to form via methyl loss from the m/z 99 fragment. nih.gov The detailed delineation of these pathways allows for the selection of highly specific and intense MRM transitions, maximizing the sensitivity and reliability of the analytical method. researchgate.netnih.gov

Comprehensive Sample Preparation Strategies

Effective sample preparation is a critical step to isolate rifampicin from complex biological matrices like plasma, blood, or urine, remove interferences, and concentrate the analyte before LC-MS/MS analysis. researchgate.netresearchgate.net The most common techniques include protein precipitation, solid-phase extraction, and liquid-liquid extraction. researchgate.netsaudijournals.com

Protein Precipitation Techniques

Protein precipitation (PPT) is a widely used, simple, and rapid method for sample cleanup, especially for plasma samples. acs.orgnih.govnih.gov The technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample. acs.orgnih.govtandfonline.com This causes proteins to denature and precipitate out of the solution.

In a typical procedure, a small volume of plasma (e.g., 20-100 µL) is mixed with a larger volume of cold organic solvent (often 3-4 times the sample volume) containing the internal standard, this compound. acs.orgnih.govnih.gov The mixture is vortexed vigorously and then centrifuged at high speed to pellet the precipitated proteins. acs.orgnih.gov The resulting supernatant, which contains the analyte and internal standard, is then transferred and injected directly into the LC-MS/MS system. nih.gov This method has been successfully applied to human plasma, cerebrospinal fluid (CSF), and dried blood spots (DBS). nih.govscialert.netnih.gov For DBS analysis, the spotted paper is cut out and extracted with a mixture of acetonitrile and methanol, followed by sonication and centrifugation. scialert.net

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a more selective sample cleanup technique compared to protein precipitation, often resulting in cleaner extracts and reduced matrix effects. researchgate.netptfarm.pl The method utilizes a solid sorbent packed into a cartridge or plate to retain the analyte from the liquid sample, while interferences are washed away. ptfarm.pl

For rifampicin analysis, reversed-phase (RP) sorbents like C18 are commonly used. ptfarm.pl A general SPE procedure involves conditioning the cartridge (e.g., with acetonitrile and water), loading the sample, washing the cartridge to remove interfering compounds, and finally eluting the analyte with an organic solvent. ptfarm.pl In some advanced methods, SPE is combined with protein precipitation. For example, one fast LC-MS/MS method used a filtration plate that combined protein precipitation with lipid removal. nih.gov Another approach involved an optimized sequence of protein precipitation with acetonitrile, followed by liquid-freeze separation and then SPE of the remaining aqueous layer, demonstrating a comprehensive strategy to handle complex samples from in-vivo metabolism studies. researchgate.netnih.gov

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases. researchgate.netresearchgate.net It can provide high recovery and clean extracts.

In the analysis of rifampicin, LLE has been performed using various organic solvents. One validated HPLC method utilized a mixture of t-butyl methyl ether and dichloromethane (B109758) (70:30, v/v) to extract rifampicin from plasma. researchgate.net Another LC-MS/MS method for analyzing rifampicin and other anti-tuberculosis drugs also employed a liquid-liquid extraction protocol. researchgate.net Although effective, LLE can be more labor-intensive and consume larger volumes of organic solvents compared to modern precipitation and SPE techniques. researchgate.net

Rigorous Bioanalytical Method Validation Parameters

The development of advanced bioanalytical methodologies employing this compound as a stable isotope internal standard necessitates a comprehensive validation process. This process assesses various parameters to guarantee the method's performance for its intended purpose.

Assessment of Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.netnih.gov For methods using this compound, this involves analyzing blank plasma or other biological matrices from multiple sources to ensure that no endogenous compounds or potential co-administered drugs interfere with the detection of Rifampicin or its deuterated internal standard, this compound. researchgate.netnih.gov Chromatograms of blank samples are compared to those of spiked samples at the lower limit of quantification (LLOQ) to confirm the absence of interfering peaks at the respective retention times of the analyte and the internal standard. researchgate.netnih.gov The use of highly selective Multiple Reaction Monitoring (MRM) mode in LC-MS/MS, monitoring specific precursor-to-product ion transitions for both Rifampicin and this compound, is fundamental to achieving high specificity. nih.govjapsonline.com For instance, a method might monitor the transition of m/z 823.1 → 791.1 for Rifampicin and m/z 827.1 → 795.0 for a Rifampicin-d4 internal standard. japsonline.com This ensures that the detected signal originates exclusively from the compounds of interest.

Linearity and Calibration Curve Establishment

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is established by analyzing a series of standards of known concentrations. For Rifampicin quantification, this typically involves plotting the peak area ratio of Rifampicin to this compound against the nominal concentration of the calibration standards. nih.gov

The concentration range is chosen to encompass the expected concentrations in study samples. nih.gov For Rifampicin, linear ranges such as 25–6400 ng/mL in human plasma and cerebrospinal fluid, and 0.100–10.000 µg/mL in human plasma have been reported. researchgate.netnih.gov The relationship between concentration and response is typically evaluated using a weighted linear regression model, often with a weighting factor of 1/x or 1/x², to ensure accuracy at the lower end of the range. nih.govresearchgate.net The acceptance criterion for the calibration curve is generally a correlation coefficient (r) of 0.99 or greater. researchgate.net

Table 1: Example Calibration Curve Parameters for Rifampicin Analysis

AnalyteConcentration RangeRegression ModelCorrelation Coefficient (r)Reference
Rifampicin2.00–2000 ng/mLQuadratic, 1/x weighting>0.999 nih.gov
Rifampicin0.05–40 µg/mlLinear, least squares>0.995 japsonline.com
Rifampicin25–6400 ng/mLNot specifiedNot specified nih.gov
Rifampicin0.100–10.000 µg/mLNot specified>0.99 researchgate.net

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the determined value to the nominal or known true value, while precision measures the degree of scatter or agreement between a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) in replicates.

Intra-day (within-run) precision and accuracy are determined by analyzing multiple replicates of QC samples in a single analytical run. nih.gov

Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples on different days. nih.gov

According to regulatory guidelines, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% for QC samples, and the accuracy, expressed as a percentage of the nominal value, should be within 85% to 115%. nih.gov For the LLOQ, a precision of ≤20% and an accuracy of 80% to 120% are generally accepted. japsonline.commdpi.com Studies using this compound or similar deuterated standards consistently report accuracy and precision values well within these limits. nih.govjapsonline.com

Table 2: Summary of Intra-day and Inter-day Precision and Accuracy Data

AnalyteParameterLLOQLow QCMedium QCHigh QCReference
Rifampicin Intra-day Precision (%CV)<7%<7%<7%<7% nih.gov
Inter-day Precision (%CV)<8%<8%<8%<8% nih.gov
Accuracy (%Nominal)85-115%85-115%85-115%85-115% nih.gov
Rifapentine (using this compound IS) Intra/Inter-day Precision (%CV)3.1-8.3%3.1-8.3%3.1-8.3%3.1-8.3% nih.gov
Intra/Inter-day Accuracy (%Nominal)97.4-100.6%97.4-100.6%97.4-100.6%97.4-100.6% nih.gov

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. frontiersin.org

The LLOQ is a critical parameter for pharmacokinetic studies, as it defines the sensitivity of the method. nih.gov It is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy (within ±20% of nominal) and precision (≤20% CV). japsonline.commdpi.com For Rifampicin, highly sensitive LC-MS/MS methods using this compound have achieved LLOQs as low as 0.100 µg/mL in human plasma and 25 ng/mL in both plasma and cerebrospinal fluid. researchgate.netnih.gov

Analysis of Extraction Recovery and Matrix Effects

Extraction Recovery: This parameter measures the efficiency of the extraction procedure in recovering the analyte from the biological matrix. It is determined by comparing the analytical response of an analyte from an extracted sample with the response of a post-extraction spiked sample at the same concentration. researchgate.net High and consistent recovery is desirable. For example, methods for Rifampicin have reported recoveries greater than 90%. nih.gov

Matrix Effects: This refers to the alteration of ionization efficiency by co-eluting components from the sample matrix. researchgate.net It is a significant concern in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. texilajournal.com Matrix effects are evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. researchgate.net Studies have demonstrated that with the use of this compound, no significant matrix effects were observed for the analysis of related compounds. nih.govresearchgate.net

Table 3: Extraction Recovery and Matrix Effect Data

AnalyteParameterLow QCMedium QCHigh QCReference
Rifampicin Extraction Recovery>90%>90%>90% nih.gov
Rifapentine (using this compound IS) Extraction Recovery82.8%82.8%82.8% researchgate.net
Rifampicin Extraction Recovery92.77% ± 2.24%-96.76% ± 1.12% japsonline.com
Rifampicin Matrix EffectNo significant effect observed nih.gov

Analytical Stability Assessment of this compound and Analytes

Stability testing is essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. Stability is evaluated under various conditions that mimic sample handling and storage. researchgate.net

Freeze-Thaw Stability: Evaluates the stability of the analyte after being frozen and thawed multiple times.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period corresponding to the time samples might be left out during processing.

Long-Term Stability: Determines stability under frozen storage conditions for an extended duration.

Post-Preparative (Autosampler) Stability: Checks the stability of the processed samples while waiting for injection in the autosampler.

For all stability tests, the mean concentration of the stability samples is compared to that of freshly prepared samples, and the deviation should typically be within ±15%. researchgate.net Both Rifampicin and its deuterated internal standards have demonstrated good stability under these various conditions in validated assays. researchgate.netjapsonline.com

Assessment of Carry-over Phenomena

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), carry-over is a critical phenomenon that can compromise the accuracy and reliability of results. It is defined as the appearance of a signal for the analyte or internal standard in a sample, typically a blank, that is attributable to a preceding sample with a high concentration of the same substance. The assessment of carry-over is a mandatory component of bioanalytical method validation to ensure that residual analyte from one analysis does not affect the quantification in the subsequent analysis. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is integral to this assessment.

Carry-over is typically evaluated by injecting one or more blank matrix samples immediately following the injection of the highest concentration calibration curve standard or a high-concentration quality control (QC) sample. innovareacademics.innih.govunc.edu The response observed in the blank sample is then compared against the response of the Lower Limit of Quantification (LLOQ) standard. mdpi.com The use of a SIL-IS like this compound is crucial because it should behave almost identically to the unlabeled analyte (Rifampicin) throughout the chromatographic process. unc.eduannlabmed.org Therefore, monitoring the signal for both the analyte and the SIL-IS in the blank injection provides a comprehensive assessment of potential carry-over.

Regulatory guidelines provide clear acceptance criteria for carry-over. Generally, the carry-over in the blank sample injected after a high-concentration standard should not be greater than 20% of the LLOQ for the analyte and 5% for the internal standard. innovareacademics.innih.gov

Table 1: General Protocol for Carry-over Assessment

Step Action Purpose
1 Inject the highest concentration calibration standard or QC sample. Introduce the maximum expected analyte concentration to the system.
2 Immediately inject one or more blank matrix samples (containing internal standard). unc.eduresearchgate.net To check for residual analyte or internal standard from the previous injection.
3 Analyze the chromatogram of the blank sample. Measure the peak area or response at the retention times of the analyte and the internal standard.
4 Compare responses to LLOQ. Quantify the extent of carry-over relative to the lowest quantifiable concentration.

Several research studies have incorporated this compound as an internal standard and rigorously assessed for carry-over. In a validated method to quantify rifapentine and its metabolite, 25-O-desacetyl rifapentine, in human milk, this compound served as the internal standard. researchgate.netnih.gov The carry-over assessment involved injecting a double blank sample immediately after the highest calibration standard to ensure no interfering peaks were present. researchgate.net Similarly, a method for determining various anti-tuberculosis drugs in urine used this compound as the internal standard for Rifampicin. mdpi.com The evaluation confirmed that the signal in a blank sample injected after a high-concentration QC sample was below the established acceptance limit of 20% of the LLOQ. mdpi.com

Table 2: Carry-over Acceptance Criteria

Component Maximum Permitted Response in Blank Sample (as % of LLOQ response) Reference
Analyte (e.g., Rifampicin) ≤ 20% innovareacademics.innih.govmdpi.com
Internal Standard (e.g., this compound) ≤ 5% innovareacademics.innih.gov

Research has also focused on mitigating the carry-over of Rifampicin. One study developed a UPLC-MS/MS assay where the mobile phase composition, specifically a wash step with a solution containing 1% formic acid, was optimized to reduce the carry-over of Rifampicin. acs.orgresearchgate.net This highlights that while SIL-IS like this compound are essential for assessment, chromatographic conditions are key to prevention.

Table 3: Research Findings on Carry-over Assessment Using this compound as Internal Standard

Study Focus Matrix Internal Standard Finding
Quantification of rifapentine and 25-O-desacetyl rifapentine researchgate.netnih.gov Human Milk This compound Carry-over was assessed by injecting a blank following the highest calibrator; no significant carry-over was observed. uct.ac.za
Quantification of anti-tuberculosis drugs mdpi.com Urine This compound Carry-over was evaluated by injecting a blank after a high QC sample; the signal was found to be ≤20% of the LLOQ, meeting acceptance criteria.

Mechanistic and Pre Clinical Research Applications of Rifampicin D3

In Vitro Metabolic Fate Investigations

The use of Rifampicin-d3 is instrumental in elucidating the complex metabolic transformations that rifampicin (B610482) undergoes. These in vitro studies provide foundational knowledge for understanding its disposition in biological systems.

Identification and Structural Elucidation of Rifampicin Metabolites

The identification and structural characterization of drug metabolites are crucial for a comprehensive understanding of a drug's efficacy and potential for drug-drug interactions. In the context of rifampicin, a drug known for its complex metabolism, this compound proves invaluable. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the various biotransformation products. nih.gov High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) experiments help in delineating the fragmentation patterns of both the parent drug and its metabolites. nih.gov

The known major metabolic pathway of rifampicin is deacetylation to 25-desacetyl-rifampicin. However, numerous other minor metabolites have been identified. The use of deuterated standards like this compound aids in the precise quantification and structural confirmation of these metabolites in complex biological matrices. oup.com This is achieved by comparing the retention times and mass spectra of the metabolites with the stable isotope-labeled internal standard. nih.gov

Table 1: Key Analytical Techniques for Metabolite Identification

TechniqueApplication in this compound Metabolite Studies
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and detection of rifampicin and its metabolites from biological samples. nih.gov
High-Resolution Mass Spectrometry (HR-MS) Accurate mass measurements to determine the elemental composition of metabolites. nih.gov
Tandem Mass Spectrometry (MS/MS) Structural elucidation of metabolites by analyzing their fragmentation patterns. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the definitive identification of novel metabolites. uni-saarland.de

Enzymatic Biotransformation Studies in Cellular and Subcellular Systems

To understand the specific enzymes and cellular systems responsible for rifampicin's metabolism, in vitro studies are conducted using various biological preparations. These include subcellular fractions like liver microsomes and S9 fractions, as well as cellular models. nih.govaltex.orgbioivt.com

Microsomes and S9 Fractions: Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolism. windows.net S9 fractions contain both microsomal and cytosolic enzymes, offering a more comprehensive view of both phase I and phase II metabolic reactions. bioivt.com Incubating this compound with these fractions in the presence of necessary cofactors (e.g., NADPH for CYP enzymes) allows researchers to identify the metabolites formed and calculate key parameters like intrinsic clearance. nih.govnih.gov This information is vital for predicting the in vivo hepatic clearance of the drug. researchgate.net

Deuterium (B1214612) Isotope Effects on Metabolic Stability and Pathways

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. google.com This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of this bond is slowed. juniperpublishers.com

In the context of this compound, this phenomenon can be exploited to investigate its metabolic stability. If the deuterated position is a site of significant metabolism, a decrease in the rate of metabolite formation will be observed compared to the non-deuterated rifampicin. juniperpublishers.com This provides strong evidence for the specific metabolic pathways that are most important for the drug's breakdown. The KIE can lead to a longer half-life and altered pharmacokinetic profile of the deuterated compound. google.com

In Vitro Cellular Permeability and Efflux Transport Characterization

The ability of a drug to cross biological membranes is a critical determinant of its absorption, distribution, and ultimately, its therapeutic effect. Rifampicin is known to be a substrate and an inducer of various drug transporters. researchgate.netnih.gov this compound is utilized in in vitro models to characterize these interactions without the confounding variable of metabolic degradation at the site of transport.

Utilization of In Vitro Permeability Models

Several in vitro models are employed to assess the permeability of drugs across cellular barriers that mimic biological membranes like the intestinal epithelium and the blood-brain barrier.

Caco-2 Cells: The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established model for predicting intestinal drug absorption. medtechbcn.commdpi.com When cultured on permeable supports, these cells differentiate to form a polarized monolayer with tight junctions and express various transporters, including P-glycoprotein (P-gp). uchile.clscience.gov Permeability studies with this compound in this model can determine its apparent permeability coefficient (Papp), providing an indication of its oral absorption potential. uchile.clnih.gov

hCMEC/D3 Cells: The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that serves as a model for the blood-brain barrier (BBB). researchgate.netsigmaaldrich.com This model is used to investigate the ability of drugs to penetrate the central nervous system. sigmaaldrich.com Given that the BBB expresses a high concentration of efflux transporters, studying the transport of this compound across hCMEC/D3 monolayers can elucidate its potential for brain penetration and its interaction with transporters at the BBB. cornell.edumdpi.commdpi.com

Table 2: Common In Vitro Permeability Models

Cell LineOriginRepresentsKey Applications for this compound
Caco-2 Human Colorectal AdenocarcinomaIntestinal EpitheliumPredicting oral absorption, studying intestinal efflux transporter interactions. medtechbcn.comscience.gov
hCMEC/D3 Human Cerebral Microvascular EndotheliumBlood-Brain BarrierAssessing potential for CNS penetration, investigating interactions with BBB efflux transporters. researchgate.netsigmaaldrich.com

Characterization of Drug Transporter Interactions

Rifampicin is a well-known inducer and substrate of the efflux transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.govresearchgate.net This interaction has significant clinical implications, as it can lead to numerous drug-drug interactions.

In vitro studies using cell lines overexpressing specific transporters are crucial for characterizing these interactions. By measuring the transport of this compound in the presence and absence of known inhibitors or inducers of P-gp, researchers can confirm that it is a substrate and quantify the extent of its transport by this protein. mdpi.comnih.gov For instance, a lower accumulation of this compound in cells overexpressing P-gp, which can be reversed by a P-gp inhibitor like verapamil, would confirm its role as a substrate. nih.gov Furthermore, long-term exposure of cell models to this compound can be used to investigate its potential to induce the expression of P-gp and other transporters. frontiersin.org

Isotopic Effects Beyond Analytical Quantification

The introduction of deuterium into the rifampicin molecule, creating this compound, offers research applications that extend beyond its primary use as an internal standard in quantitative analysis. The mass difference between hydrogen and deuterium, while seemingly minor, can induce subtle but measurable changes in the molecule's physicochemical properties, providing a valuable tool for mechanistic and structural studies. researchgate.netresearchgate.net

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.orgiupac.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. epfl.ch Consequently, if the cleavage of this bond is the rate-determining step in a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. libretexts.orgnih.gov

In pharmaceutical research, this principle is highly relevant to drug metabolism. Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. researchgate.net By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. researchgate.netnih.gov This can lead to a shift in the metabolic pattern, potentially reducing the formation of toxic metabolites or extending the drug's half-life. researchgate.netmedchemexpress.comchemsrc.com While specific KIE values for this compound's metabolism are not extensively published, the general principle suggests that its metabolic profile could differ from that of rifampicin, an effect that can be exploited in preclinical studies to understand metabolic pathways. chemsrc.commedchemexpress.commedchemexpress.com

While this compound is designed to be chemically and functionally analogous to rifampicin for its role as an internal standard, the deuterium substitution can be used as a subtle probe to investigate molecular interactions. researchgate.netcaymanchem.com The introduction of deuterium is considered a minimal structural perturbation, yet it can create observable changes in spectroscopic properties, such as NMR chemical shifts. researchgate.net

Researchers can leverage these deuterium isotope effects on chemical shifts to disentangle complex intramolecular hydrogen bond patterns within large biomolecules like rifampicin. researchgate.net These hydrogen bonds are critical in defining the three-dimensional conformation of the molecule. The specific conformation, in turn, is a prerequisite for effective molecular recognition and binding to its biological target, the bacterial RNA polymerase (RNAP). researchgate.net

Furthermore, studies on different rifamycin (B1679328) analogues have shown that even minor structural modifications can lead to distinct binding modes within the RNAP binding pocket. nih.govucl.ac.uk This highlights the sensitivity of the drug-target interaction. Therefore, studying the subtle conformational effects induced by deuteration can provide valuable insights into the key intermolecular interactions required for the inhibition of RNAP and help explain the structure-activity relationships of rifamycin antibiotics. researchgate.net

Examination of Kinetic Isotope Effects

Role in Reference Standard Development and Quality Control

This compound plays a critical role as a stable isotope-labeled (SIL) internal standard in the development of reference standards and in robust quality control (QC) methodologies for rifampicin. caymanchem.comclearsynth.com Its utility stems from the fact that it co-elutes with the non-labeled rifampicin in chromatographic systems but is distinguishable by its higher mass in a mass spectrometer (MS). mdpi.com This allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

During the synthesis and storage of rifampicin, several related substances, including impurities and degradation products, can form. mdpi.comnih.gov Regulatory guidelines require that these substances are identified and quantified to ensure the safety and efficacy of the final pharmaceutical product. synzeal.com

This compound is an essential tool in analytical methods, such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry), developed to quantify rifampicin and its related compounds simultaneously. mdpi.comnih.gov In these assays, this compound is added to samples as an internal standard to enable accurate measurement of not only the active pharmaceutical ingredient (API) but also its key impurities and metabolites. mdpi.comsynzeal.com This is crucial for stability studies and for ensuring that batches of the drug meet the stringent purity requirements set by pharmacopeias. synzeal.comsynzeal.com

Table 1: Rifampicin-Related Substances Quantified Using this compound as an Internal Standard
Compound NameAbbreviationTypeNotes
25-desacetylrifampicin25-D-RIFMetabolite/Degradation ProductA primary metabolite that retains some antimicrobial activity. mdpi.com
Rifampicin QuinoneRIF-QDegradation ProductProduct of non-enzymatic autooxidation. mdpi.comnih.gov
3-Formyl-Rifampicin3-F-RIFDegradation ProductForms under acidic conditions. mdpi.com

The use of this compound is integral to modern pharmaceutical quality control. It is widely employed in the development and validation of analytical methods for Abbreviated New Drug Applications (ANDAs) and for QC during the commercial production of rifampicin. clearsynth.comsynzeal.com

Validated bioanalytical methods rely on SIL internal standards like this compound to ensure the reliability of pharmacokinetic and therapeutic drug monitoring studies. mdpi.comnih.gov In these contexts, quality control samples are prepared at multiple concentrations to verify the precision and accuracy of the analytical run. nih.govnih.gov The acceptance criteria for these QC samples are rigorously defined by regulatory bodies like the FDA. nih.gov The use of this compound ensures that the quantification of rifampicin from complex matrices such as plasma or urine is not compromised by extraction inefficiency or matrix effects, thus guaranteeing the integrity of the data generated. mdpi.com

Table 2: Example of Quality Control (QC) Sample Levels and Acceptance Criteria in a Bioanalytical Method
QC LevelDescriptionTypical Acceptance Criteria (Precision, %CV)Typical Acceptance Criteria (Accuracy, %Deviation)
LLOQLower Limit of Quantification≤ 20%Within ±20% of nominal value
LQCLow Quality Control≤ 15%Within ±15% of nominal value
MQCMedium Quality Control≤ 15%Within ±15% of nominal value
HQCHigh Quality Control≤ 15%Within ±15% of nominal value

Based on data for bioanalytical method validation found in sources. nih.govnih.gov

Future Directions and Advanced Research Frontiers for Rifampicin D3

Integration with Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics)

The integration of Rifampicin-d3 with advanced 'omics' technologies, particularly metabolomics and proteomics, presents a promising frontier for research. These fields offer a systems-level understanding of the biochemical changes induced by drugs like Rifampicin (B610482).

Metabolomics:

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can provide profound insights into the metabolic perturbations caused by Rifampicin. nih.govmdpi.com Studies have already demonstrated that Rifampicin significantly alters the metabolome of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A recent study identified 173 significantly altered metabolites in M. tuberculosis upon Rifampicin treatment, affecting pathways such as pyrimidine, purine, and amino acid metabolism. nih.gov

The use of this compound in such studies can enhance the accuracy of quantifying Rifampicin and its metabolites, allowing for a more precise correlation between drug concentration and metabolic response. This can help in identifying biomarkers for drug efficacy and toxicity, paving the way for personalized medicine. mdpi.com For instance, NMR-based metabolomics has been used to identify metabolic signatures associated with variations in the activity of CYP3A4, an enzyme crucial for Rifampicin metabolism. mdpi.com

Proteomics:

Proteomics, the large-scale study of proteins, can elucidate the molecular targets of Rifampicin and the resistance mechanisms developed by bacteria. nih.govdovepress.com Mass spectrometry-based proteomics has been employed to identify differentially expressed proteins in Rifampicin-resistant spinal tuberculosis, revealing potential drug targets. nih.gov Another study used comparative proteomics to investigate the mechanisms of Rifampicin resistance in Brucella abortus. dovepress.com

This compound can be instrumental in quantitative proteomics studies, such as those employing Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to accurately quantify changes in protein expression in response to the drug. By providing a stable isotopic standard, this compound can help differentiate between biological variability and drug-induced changes in the proteome. The integration of proteomics with pharmacogenomics can further enhance the understanding of inter-individual variability in drug response. mdpi.com

Future research could focus on integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of Rifampicin's action and resistance. frontiersin.org This integrated approach will be crucial for the discovery of new therapeutic targets and the development of novel strategies to combat drug-resistant tuberculosis. frontiersin.org

Innovations in Deuteration Chemistry and Labeling Techniques

The synthesis of deuterated compounds like this compound is a cornerstone of its utility in research. Innovations in deuteration chemistry and labeling techniques are continuously seeking more efficient, selective, and sustainable methods.

Traditional deuteration methods often involve harsh conditions, such as high temperatures and pressures, and the use of expensive metal catalysts like palladium or platinum. ansto.gov.aujuniperpublishers.com These methods can sometimes lead to low yields and lack of selectivity, resulting in a mixture of deuterated forms.

Recent advancements in deuteration chemistry include:

Catalyst-free methods: Researchers are exploring novel approaches that circumvent the need for expensive and environmentally unfriendly photocatalysts. rsc.org One such method utilizes tailored photoredox-active carboxylic acids that act as both reactant and catalyst, enabling precise deuteration under mild conditions. rsc.org

Flow chemistry: This technique offers a promising alternative to traditional batch processing for large-scale synthesis of deuterated compounds. ansto.gov.au Flow reactors can improve efficiency, increase production capacity, and reduce the decomposition of sensitive molecules. ansto.gov.au

Improved catalytic systems: Efforts are ongoing to develop more efficient and selective catalysts for hydrogen-deuterium exchange reactions. nih.gov For example, a combination of Pd/C and Pt/C catalysts has been used to synthesize a series of deuterated imidazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity. nih.gov

These innovations will not only make the synthesis of this compound more cost-effective and environmentally friendly but also enable the production of more complex and specifically labeled compounds for advanced research applications. The ability to selectively introduce deuterium (B1214612) at specific positions in the Rifampicin molecule can provide deeper insights into its metabolic pathways and mechanism of action. researchgate.net

Development of High-Throughput Bioanalytical Platforms

The demand for rapid and efficient analysis of drug concentrations in biological samples has driven the development of high-throughput bioanalytical platforms. uct.ac.za For a drug like Rifampicin, which is often administered as part of a multi-drug regimen for tuberculosis, the ability to simultaneously quantify multiple drugs and their metabolites is highly desirable. uct.ac.za

Key features of modern high-throughput bioanalytical platforms include:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems offer faster separation times and higher resolution compared to conventional HPLC, significantly increasing sample throughput. innovareacademics.in

Tandem Mass Spectrometry (MS/MS): MS/MS provides high sensitivity and selectivity, allowing for the accurate quantification of analytes even in complex biological matrices. nih.govd-nb.info The use of deuterated internal standards like this compound is crucial for compensating for matrix effects and ensuring the reliability of MS/MS data. uct.ac.za

Automated Sample Preparation: Automation of sample preparation steps, such as protein precipitation and solid-phase extraction, reduces manual labor and improves reproducibility. uct.ac.za

Several high-throughput LC-MS/MS methods have been developed and validated for the simultaneous quantification of first-line anti-tuberculosis drugs, including Rifampicin, and their metabolites in human plasma and urine. uct.ac.zamdpi.com These methods often utilize deuterated internal standards for each analyte to ensure accuracy. uct.ac.za

Future developments in this area may include the integration of microfluidics and chip-based technologies to create even more compact and automated analytical systems. researchgate.net The combination of high-throughput bioanalysis with advanced data analysis tools, including artificial intelligence and machine learning, will further enhance the ability to process and interpret large datasets generated from pharmacokinetic and therapeutic drug monitoring studies. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.